
1-(Bromomethyl)pyrene
Overview
Description
1-(Bromomethyl)pyrene (CAS: 2595-90-6) is a brominated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) with a fused four-ring structure. This compound features a bromomethyl (-CH₂Br) substituent at the 1-position of the pyrene core (Figure 1). It is widely utilized in organic synthesis as an alkylating agent, particularly in SN2 reactions, due to the electrophilic bromine atom’s reactivity . Its applications span materials science, pharmaceutical chemistry (e.g., quaternization of alkaloids ), and the development of supramolecular architectures .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)pyrene can be synthesized through the bromination of pyrene. One common method involves the use of bromine in carbon tetrachloride (CCl₄) as a solvent. The reaction typically requires stirring the mixture for a few hours until the solution changes color, indicating the completion of the reaction .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The bromination reaction is often followed by purification steps such as recrystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-(Bromomethyl)pyrene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form different derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of pyrene derivatives with different functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium azide (NaN₃) and potassium cyanide (KCN).
Oxidation: Reagents such as potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) are employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 1-(azidomethyl)pyrene, while oxidation with potassium permanganate can produce 1-(carboxymethyl)pyrene .
Scientific Research Applications
1-(Bromomethyl)pyrene has a wide range of applications in scientific research:
Biology: The compound is employed in the study of biological systems due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)pyrene involves its ability to participate in various chemical reactions due to the presence of the bromomethyl group. This group acts as a reactive site for nucleophilic substitution, oxidation, and reduction reactions. The molecular targets and pathways involved depend on the specific application and the nature of the reaction .
Comparison with Similar Compounds
Comparison with Similar Brominated Pyrene Derivatives
The photophysical, electronic, and chemical properties of brominated pyrene derivatives are highly dependent on the substitution pattern. Below is a comparative analysis of 1-(bromomethyl)pyrene with structurally related compounds.
Positional Isomers: 1-, 2-, and 4-(Bromomethyl)pyrene
A computational study compared the electronic properties of mono-bromomethylpyrene isomers (Table 1) :
Compound | HOMO (eV) | LUMO (eV) | Energy Order (Stability) | HOMO/LUMO Localization |
---|---|---|---|---|
This compound | -5.2 | -1.8 | 2nd most stable | Evenly distributed across pyrene |
2-(Bromomethyl)pyrene | -5.0 | -1.6 | Most stable | Localized on pyrene moiety |
4-(Bromomethyl)pyrene | -5.4 | -2.0 | Least stable | HOMO on pyrene, LUMO delocalized |
Key Findings :
- Stability: 2-(Bromomethyl)pyrene exhibits the lowest energy (highest stability), attributed to reduced steric strain at the nodal position .
- In contrast, 4-(Bromomethyl)pyrene (K-region substitution) shows localized HOMO, reducing conjugation .
Brominated PAHs Beyond Pyrene
This compound shares functionalization strategies with other bromomethylated PAHs (Table 2):
Key Differences :
- Core Conjugation : Anthracene derivatives (three fused rings) exhibit shorter π-conjugation than pyrene (four rings), affecting absorption/emission spectra.
- Steric Effects : Phenanthrene’s bent structure imposes steric hindrance, reducing reactivity compared to planar pyrene derivatives .
Reactivity in Alkylation Reactions
This compound outperforms smaller bromoaromatics (e.g., benzyl bromide) in SN2 reactions due to pyrene’s electron-rich core stabilizing transition states. However, its bulkiness can limit access to sterically constrained substrates .
Biological Activity
1-(Bromomethyl)pyrene is a halogenated derivative of pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential biological effects. This compound has garnered attention in recent years due to its implications in toxicology and pharmacology. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.
Synthesis and Characterization
The synthesis of this compound typically involves the bromination of pyrene derivatives. A common method includes the use of phosphorus tribromide (PBr3) in a dichloromethane solvent, yielding a product that can be purified through silica gel chromatography . The structure of this compound can be confirmed using techniques such as NMR spectroscopy, which reveals characteristic shifts indicative of the bromomethyl group attached to the pyrene backbone .
Cytotoxicity and Antitumor Activity
Research has indicated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies have demonstrated that this compound can induce apoptosis in bladder cancer cells, suggesting its potential as an antitumor agent. The mechanism of action appears to involve the generation of reactive oxygen species (ROS), leading to cellular stress and subsequent cell death .
Table 1: Cytotoxic Effects of this compound on Cancer Cell Lines
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
Bladder Cancer Cells | 15 | ROS generation |
Breast Cancer Cells | 20 | Apoptosis induction |
Lung Cancer Cells | 25 | Cell cycle arrest |
Genotoxicity
The genotoxic effects of this compound have also been investigated. Studies utilizing bacterial assays (such as the Ames test) indicate that this compound can cause mutations, raising concerns about its potential as a carcinogen . The mutagenic activity may be attributed to its ability to form DNA adducts, disrupting normal cellular functions.
Case Studies
In a notable case study, researchers explored the interaction between this compound and DNA. The study revealed that exposure to this compound resulted in increased levels of DNA strand breaks in human cell lines, corroborating its genotoxic potential . Additionally, animal models have shown that chronic exposure leads to tumor formation, further emphasizing the need for caution regarding human exposure.
Environmental Impact
Given its classification as a PAH, this compound is also relevant in environmental contexts. Its persistence in soil and water systems poses risks to wildlife and human health. Research indicates that it can bioaccumulate in aquatic organisms, leading to higher concentrations up the food chain .
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing 1-(Bromomethyl)pyrene, and how can purification challenges be addressed?
- Methodological Answer : The synthesis of this compound often involves SN2 reactions, as demonstrated in pillararene functionalization studies. For example, using NaH as a base in DMF/toluene mixtures at 110°C improves reaction efficiency compared to Cs₂CO₃, which generates side products. However, poor solubility of pyrene derivatives in non-polar solvents (e.g., n-hexane) complicates purification. Repeated recrystallization or gel permeation chromatography (GPC) is recommended, though silica gel chromatography is ineffective due to low polarity .
Q. Which characterization techniques are critical for verifying the structural integrity of this compound derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming substitution patterns, particularly the doublet signal of the NCHN proton in functionalized derivatives. Elemental analysis and electrospray ionization mass spectrometry (ESI-MS) validate molecular composition. For solubility-challenged compounds, dynamic light scattering (DLS) or X-ray crystallography may supplement structural analysis .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Methodological Answer : Due to its brominated alkyl chain, this compound requires handling in fume hoods with nitrile gloves and lab coats. First-aid measures for skin contact include immediate washing with soap and water. Inhalation risks necessitate respiratory protection (e.g., N95 masks) and adequate ventilation. Material Safety Data Sheets (MSDS) should be consulted for spill management and disposal .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound across different solvent systems?
- Methodological Answer : Discrepancies in reactivity may arise from solvent polarity effects on transition states. For instance, polar aprotic solvents (e.g., DMF) stabilize carbocation intermediates in SN1 pathways, while toluene favors SN2 mechanisms. Systematic solvent screening paired with density functional theory (DFT) calculations can clarify mechanistic pathways. Control experiments with deuterated solvents may further isolate solvent effects .
Q. What strategies enable the integration of this compound into supramolecular or polymeric architectures while minimizing steric hindrance?
- Methodological Answer : Covalent anchoring via Sonogashira coupling or thiol-ene "click" chemistry reduces steric strain. Pre-functionalization of pyrene with spacers (e.g., ethylene glycol chains) enhances compatibility with host-guest systems. Computational modeling (e.g., molecular dynamics simulations) predicts packing efficiency in crystal lattices or graphene hybrids .
Q. How can researchers design experiments to evaluate the photophysical properties of this compound derivatives for optoelectronic applications?
- Methodological Answer : Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes, while cyclic voltammetry measures HOMO-LUMO gaps. Comparative studies with unmodified pyrene (λem ~ 375 nm) assess bromination-induced Stokes shifts. Thin-film deposition techniques (e.g., spin-coating) enable testing in organic light-emitting diodes (OLEDs) .
Properties
IUPAC Name |
1-(bromomethyl)pyrene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Br/c18-10-14-7-6-13-5-4-11-2-1-3-12-8-9-15(14)17(13)16(11)12/h1-9H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMXRPVWWWDPFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50361552 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2595-90-6 | |
Record name | 1-(bromomethyl)pyrene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50361552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2595-90-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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